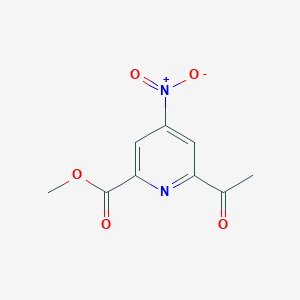
Methyl 6-acetyl-4-nitropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-acetyl-4-nitropyridine-2-carboxylate is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group at the 4-position, an acetyl group at the 6-position, and a methyl ester group at the 2-position of the pyridine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-acetyl-4-nitropyridine-2-carboxylate typically involves the nitration of a pyridine derivative followed by esterification and acetylation reactions. One common method involves the nitration of 2-methylpyridine to form 2-methyl-4-nitropyridine. This intermediate is then subjected to esterification using methanol and a suitable acid catalyst to yield Methyl 4-nitropyridine-2-carboxylate. Finally, the acetylation of this compound using acetic anhydride and a base such as pyridine results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The nitration, esterification, and acetylation steps are optimized for high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-4-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Ammonia or amines, solvents like ethanol or water, elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent, reflux conditions.
Major Products Formed
Reduction: Methyl 6-acetyl-4-aminopyridine-2-carboxylate.
Substitution: Methyl 6-acetyl-4-aminopyridine-2-carboxylate derivatives.
Hydrolysis: 6-acetyl-4-nitropyridine-2-carboxylic acid.
Scientific Research Applications
Methyl 6-acetyl-4-nitropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-acetyl-4-nitropyridine-2-carboxylate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the ester and acetyl groups can undergo hydrolysis and substitution reactions. These transformations can lead to the formation of active intermediates that interact with biological targets, such as enzymes or receptors, thereby exerting their effects.
Comparison with Similar Compounds
Methyl 6-acetyl-4-nitropyridine-2-carboxylate can be compared with other nitropyridine derivatives, such as:
Methyl 4-nitropyridine-2-carboxylate: Lacks the acetyl group at the 6-position, resulting in different reactivity and applications.
Methyl 6-acetyl-3-nitropyridine-2-carboxylate: The nitro group is at the 3-position, leading to variations in chemical behavior and biological activity.
Methyl 6-acetyl-4-aminopyridine-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C9H8N2O5 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
methyl 6-acetyl-4-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)7-3-6(11(14)15)4-8(10-7)9(13)16-2/h3-4H,1-2H3 |
InChI Key |
COPOLQMBCHUVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















